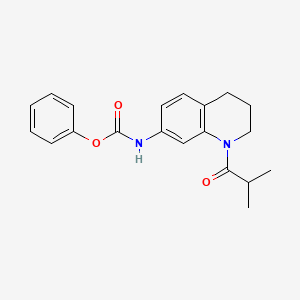

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound belongs to the class of substituted tetrahydroquinoline carbamates, which are recognized for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves a multi-step process:

Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline core. This can be achieved through Pictet-Spengler reaction conditions, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Isobutyrylation: The tetrahydroquinoline core is then subjected to isobutyrylation using isobutyryl chloride in the presence of a base such as pyridine to introduce the isobutyryl group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives, which may involve reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several scientific research applications:

Chemistry: Used as a model compound in studying the reactivity of carbamates and tetrahydroquinoline derivatives.

Biology: Investigated for its role in inhibiting acetylcholinesterase, making it a potential candidate for treating neurodegenerative diseases.

Mecanismo De Acción

The primary mechanism of action of Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves the inhibition of acetylcholinesterase. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are prominent .

Comparación Con Compuestos Similares

Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.

Rivastigmine: A carbamate derivative that inhibits both acetylcholinesterase and butyrylcholinesterase.

Galantamine: An alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.

Comparison: Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is unique due to its specific structural features that may offer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its tetrahydroquinoline core and phenyl carbamate moiety provide a unique scaffold that could potentially result in different binding affinities and selectivity profiles .

Actividad Biológica

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an isobutyryl group and a carbamate functional group. Its molecular formula is C17H20N2O2. The unique combination of these functional groups may enhance its pharmacological profile compared to other related compounds.

| Property | Details |

|---|---|

| Molecular Formula | C17H20N2O2 |

| Molecular Weight | 288.36 g/mol |

| Functional Groups | Tetrahydroquinoline, Isobutyryl, Carbamate |

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs to tetrahydroquinolines exhibit notable antioxidant properties. In vitro studies have shown that derivatives of tetrahydroquinoline can scavenge free radicals effectively. The potential antioxidant activity of this compound could be attributed to the presence of the phenyl and carbamate groups, which may stabilize free radicals through electron donation.

2. Neuroprotective Effects

Tetrahydroquinoline derivatives are recognized for their neuroprotective properties. Studies suggest that such compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases. The specific mechanism involves the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.

3. Antiplatelet Activity

Similar compounds have been evaluated for their antiplatelet effects. For instance, certain tetrahydroquinoline derivatives displayed significant inhibition of platelet aggregation induced by arachidonic acid (AA). This suggests that this compound may also possess antiplatelet activity, potentially offering therapeutic benefits in cardiovascular diseases.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in a model of oxidative stress-induced neuronal injury. The results indicated that these compounds significantly reduced neuronal cell death and improved cell viability through antioxidant mechanisms.

Case Study 2: Antiplatelet Activity

Another study focused on the antiplatelet properties of tetrahydroquinoline derivatives. The findings revealed that certain analogs exhibited up to 16-fold greater antiplatelet activity compared to standard treatments like aspirin. This highlights the potential for this compound to serve as a lead compound in developing new antiplatelet agents.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The compound may donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Receptor Modulation: It may interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing signaling pathways involved in mood regulation and neuroprotection.

- Inhibition of Platelet Activation: By interfering with cyclooxygenase pathways or directly inhibiting platelet aggregation processes.

Propiedades

IUPAC Name |

phenyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14(2)19(23)22-12-6-7-15-10-11-16(13-18(15)22)21-20(24)25-17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOBACFZDYKQAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.